molecular formula C19H18ClN5O4 B14082690 methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate

methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate

Cat. No.: B14082690
M. Wt: 415.8 g/mol
InChI Key: YXMBWYNMTKNFBU-UHFFFAOYSA-N
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Description

Methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and an imidazo[2,1-f]purin-8-yl core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purin-8-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Esterification: The final step involves the esterification of the intermediate compound with acetic acid or its derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.

    Pharmaceutical Research: The compound is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and the pathway involved. For example, if the target is an enzyme involved in cell proliferation, the compound may exhibit anti-cancer properties.

Comparison with Similar Compounds

Methyl [3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

methyl 2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate

InChI

InChI=1S/C19H18ClN5O4/c1-11-8-24-15-16(21-18(24)23(11)10-14(26)29-3)22(2)19(28)25(17(15)27)9-12-4-6-13(20)7-5-12/h4-8H,9-10H2,1-3H3

InChI Key

YXMBWYNMTKNFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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